N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide
Description
N-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic small molecule featuring a propanamide backbone linked to a 4-methoxyphenyl group and a 2-cyclopropylimidazole moiety.
Properties
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-23-16-7-2-14(3-8-16)4-9-17(22)19-10-12-21-13-11-20-18(21)15-5-6-15/h2-3,7-8,11,13,15H,4-6,9-10,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOMCWIBQNWJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C=CN=C2C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide, also known by its CAS number 89830-98-8, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to an imidazole ring, which is known for its biological relevance. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Pharmacological Activity
1. Antimicrobial Activity:
Research indicates that imidazole derivatives, including this compound, exhibit notable antimicrobial properties. A study evaluating various imidazole derivatives found that compounds with similar structures displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, MIC values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
2. Antifungal Activity:
In addition to antibacterial effects, imidazole derivatives have shown antifungal activity. The compound's structure suggests it may inhibit fungal growth through similar mechanisms as other imidazole-based antifungals, targeting fungal cell membrane synthesis .
3. Mechanism of Action:
The proposed mechanism of action for compounds with imidazole moieties often involves interference with nucleic acid synthesis and disruption of cellular membrane integrity. This is particularly relevant in the context of antifungal activity, where ergosterol biosynthesis is a common target .
Case Studies
Case Study 1: Antibacterial Efficacy
A comparative study on the antibacterial efficacy of various imidazole derivatives highlighted that compounds similar to this compound exhibited significant inhibition against S. aureus and E. coli. The study reported inhibition zones ranging from 18 mm to 24 mm depending on the derivative tested .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
An SAR analysis revealed that modifications in the phenyl ring significantly affect the biological activity of imidazole derivatives. For instance, the introduction of electron-donating groups like methoxy enhances antibacterial potency compared to unsubstituted phenyl groups .
Research Findings
| Study | Findings | Biological Activity |
|---|---|---|
| Study 1 | Evaluated antimicrobial properties | Significant activity against S. aureus and E. coli |
| Study 2 | Explored SAR of imidazole derivatives | Enhanced activity with methoxy substitutions |
| Study 3 | Investigated antifungal effects | Effective against various fungal strains |
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Key Observations :
- Unlike propanil (a herbicide), the target compound’s imidazole moiety suggests possible enzyme-targeting applications (e.g., kinase inhibition) .
Pharmacological and Functional Comparisons
While explicit bioactivity data for the target compound are lacking, insights can be drawn from related molecules:
Table 2: Functional Properties of Analogs
Inferences for the Target Compound :
Key Methods:
Amide Coupling : Propanamide derivatives (e.g., ) are often synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution, as seen in the preparation of (E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide using palladium acetate and potassium carbonate .
Imidazole Functionalization : Cyclopropane introduction to imidazole (as in the target compound) may involve cyclopropanation of allylic precursors or alkylation with cyclopropyl halides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
